Bis(2-methylpropyl) 2-methylidenebutanedioate
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Overview
Description
Diisobutyl itaconate is an ester derivative of itaconic acid, a naturally occurring dicarboxylic acid. It is a colorless, oily liquid with a faint odor. This compound is gaining attention due to its potential applications in various fields, including polymer chemistry and materials science. Diisobutyl itaconate is valued for its ability to undergo polymerization and copolymerization, making it a versatile monomer for producing biobased polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutyl itaconate can be synthesized through the esterification of itaconic acid with isobutyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The reaction temperature is usually maintained between 90 and 130 degrees Celsius, and the reaction time ranges from 2 to 8 hours .
Industrial Production Methods
In industrial settings, the production of diisobutyl itaconate often involves the use of a high-efficiency catalysis-polymerization inhibition system. This system includes a strong acid ion exchange resin as the catalyst and hydroquinone as the polymerization inhibitor. This method offers advantages such as shorter reaction times, lower energy consumption, and higher selectivity, resulting in a purer product with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions
Diisobutyl itaconate undergoes various chemical reactions, including:
Polymerization and Copolymerization: It can polymerize or copolymerize with other monomers, such as methyl methacrylate and butyl acrylate, to form biobased polymers.
Esterification: The esterification of itaconic acid with isobutyl alcohol to form diisobutyl itaconate is a significant reaction.
Common Reagents and Conditions
Catalysts: Strong acid catalysts like sulfuric acid or strong acid ion exchange resins.
Polymerization Inhibitors: Hydroquinone to prevent unwanted polymerization during synthesis.
Major Products
Scientific Research Applications
Diisobutyl itaconate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biobased polymers, which are alternatives to petroleum-based polymers.
Biomedical Materials: Research is exploring its use in biomedical materials due to its biocompatibility and potential for drug delivery systems.
Green Chemistry: It is a key component in the development of sustainable and environmentally friendly materials.
Mechanism of Action
Diisobutyl itaconate exerts its effects primarily through its ability to undergo polymerization and copolymerization. The ester groups in its structure allow it to form strong covalent bonds with other monomers, resulting in polymers with desirable mechanical properties. Additionally, its biobased nature makes it an attractive alternative to traditional petroleum-based monomers .
Comparison with Similar Compounds
Similar Compounds
Dibutyl itaconate: Another ester derivative of itaconic acid, used in similar applications but with different alkyl groups.
Dimethyl itaconate: A methyl ester of itaconic acid, also used in polymer synthesis.
Uniqueness
Diisobutyl itaconate is unique due to its specific ester groups, which impart distinct properties to the resulting polymers. Its ability to form biobased polymers with high mechanical strength and environmental sustainability sets it apart from other similar compounds .
Properties
CAS No. |
56525-14-5 |
---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C13H22O4/c1-9(2)7-16-12(14)6-11(5)13(15)17-8-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
JYMCPGMXHKUZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(=C)C(=O)OCC(C)C |
Origin of Product |
United States |
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